molecular formula C14H9F4NO3S B13343325 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride CAS No. 92520-37-1

3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B13343325
CAS No.: 92520-37-1
M. Wt: 347.29 g/mol
InChI Key: GNSVZBXKJXQLHS-UHFFFAOYSA-N
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Description

3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride is an organic compound that features a trifluoromethyl group, a carbamoyl group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium complexes for coupling reactions

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides or sulfonate esters can be formed.

    Oxidation Products: Sulfonic acids or sulfonate esters

    Reduction Products: Sulfinic acids or thiols

Scientific Research Applications

3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites in proteins, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit the activity of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-((4-(Trifluoromethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride is unique due to the combination of the trifluoromethyl, carbamoyl, and sulfonyl fluoride groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent and potential therapeutic agent.

Properties

CAS No.

92520-37-1

Molecular Formula

C14H9F4NO3S

Molecular Weight

347.29 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]carbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H9F4NO3S/c15-14(16,17)10-4-6-11(7-5-10)19-13(20)9-2-1-3-12(8-9)23(18,21)22/h1-8H,(H,19,20)

InChI Key

GNSVZBXKJXQLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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